molecular formula C9H12ClN B1583766 4-Chloro-N-isopropylaniline CAS No. 770-40-1

4-Chloro-N-isopropylaniline

Cat. No.: B1583766
CAS No.: 770-40-1
M. Wt: 169.65 g/mol
InChI Key: WQCJXUGBPQKJLI-UHFFFAOYSA-N
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Description

4-Chloro-N-isopropylaniline is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12ClN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WQCJXUGBPQKJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227816
Record name 4-Chloro-N-isopropylaniline
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Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

770-40-1
Record name 4-Chloro-N-isopropylaniline
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Record name 4-Chloro-N-isopropylaniline
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Record name 4-Chloro-N-isopropylaniline
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Record name 4-chloro-N-isopropylaniline
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Significance and Context Within Aniline Chemistry

4-Chloro-N-isopropylaniline, with the chemical formula C9H12ClN, belongs to the class of anilines, which are characterized by an amino group attached to a phenyl ring. sriramchem.com Specifically, it is a derivative of aniline (B41778) featuring a chlorine atom at the para-position (position 4) of the benzene (B151609) ring and an isopropyl group attached to the nitrogen atom of the amino group. cymitquimica.com This unique substitution pattern imparts specific chemical properties that make it a valuable intermediate in organic synthesis.

The presence of the electron-withdrawing chloro group and the electron-donating N-isopropyl group influences the reactivity of the aromatic ring and the amino group. The chloro-substituent, for instance, activates the aromatic ring towards nucleophilic aromatic substitution reactions. smolecule.com This reactivity profile allows for the synthesis of more complex molecules, making it a useful building block in the development of pharmaceuticals, agrochemicals, and dyes. cymitquimica.combiosynce.com For example, it serves as a starting material in the synthesis of novel therapeutic agents, such as those designed to activate the trace amine-associated receptor 1 (TAAR1), a promising target for antihyperglycemic treatments. nottingham.ac.ukntu.ac.uk

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation of 4-Chloro-N-isopropylaniline

Spectroscopy is the primary means of elucidating the molecular structure of chemical compounds. Each technique provides unique information that, when combined, allows for an unambiguous confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While a complete, published spectrum for this compound is not widely available, the expected signals can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The para-substituted benzene (B151609) ring should produce a characteristic AA'BB' splitting pattern. The two protons adjacent to the amino group and the two protons adjacent to the chlorine atom would appear as two distinct doublets, typically in the range of δ 6.5-7.5 ppm. For comparison, the aromatic protons in 4-chloroaniline (B138754) appear as two doublets at approximately δ 6.64 and 7.37 ppm. rsc.org

N-H Proton: A broad singlet corresponding to the amine proton would be present, with its chemical shift being variable depending on solvent and concentration.

Isopropyl Protons: The isopropyl group will present as a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, due to spin-spin coupling. The methine proton signal would likely appear around δ 3.6-3.8 ppm, while the methyl doublet would be further upfield, around δ 1.2 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of carbon atoms. PubChem lists the existence of a ¹³C NMR spectrum, although the specific data is not detailed. nih.gov Based on the structure, nine distinct carbon signals are expected.

Aromatic Carbons: Four signals would correspond to the aromatic carbons. The carbon atom bonded to the chlorine (C-Cl) and the carbon bonded to the nitrogen (C-N) would have unique shifts, as would the two other non-equivalent aromatic carbons. In a related compound, 4-chloro-N-(2,5-dimethylhexan-2-yl)aniline, the aromatic carbons appear at δ 145.6, 128.9, 122.7, and 117.9 ppm. rsc.org

Isopropyl Carbons: Two signals would correspond to the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching~3400
Aromatic C-HStretching3000-3100
Alkyl C-HStretching2850-2970
Aromatic C=CStretching1500-1600
C-NStretching1250-1350
C-ClStretching700-850

Data based on standard IR correlation tables and spectra of related compounds. rsc.org

For example, the IR spectrum of the structurally similar compound 4-chloro-N-(2,5-dimethylhexan-2-yl)aniline shows prominent peaks for N-H stretching (3418 cm⁻¹), C-H stretching (2954, 2926, 2868 cm⁻¹), aromatic ring stretching (1597, 1491 cm⁻¹), and a C-Cl related vibration (813 cm⁻¹). rsc.org

Mass Spectrometry (MS) and Fragmentation Patterns

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps determine its molecular weight and aspects of its structure. Electron ionization mass spectrometry of this compound reveals a distinct fragmentation pattern.

The molecular ion peak [M]⁺ is observed at an m/z of 169, which corresponds to the molecular weight of the compound. The most abundant fragment, or base peak, appears at m/z 154. This prominent peak results from the loss of a methyl radical (•CH₃) from the parent ion, a characteristic fragmentation of the isopropyl group.

m/z ValueRelative IntensityAssignment
16925%[M]⁺ (Parent Ion)
154100%[M - CH₃]⁺ (Base Peak)

Data sourced from The Royal Society of Chemistry.

X-ray Crystallography for Detailed Molecular Structure Analysis

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid, providing definitive data on bond lengths, bond angles, and conformation. While data for the free base of this compound is not readily found, the crystal structure of its hydrochloride salt, 4-chloro-N-(propan-2-yl)aniline hydrochloride, has been determined. evitachem.com

The analysis is typically performed using a diffractometer with monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal vibrations and obtain a high-resolution structure. evitachem.comrsc.org This analysis would confirm the planarity of the benzene ring, the geometry of the isopropyl group, and the relative orientation of the substituents on the aromatic ring. For the hydrochloride salt, it would also detail the ionic interaction between the protonated amine and the chloride ion.

Computational Chemistry Applications in this compound Research

Computational chemistry, particularly methods rooted in quantum mechanics, serves as a powerful complement to experimental techniques. It allows for the prediction of molecular properties and the investigation of electronic structures that are difficult to observe directly.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It can predict geometries, spectroscopic properties, and reactivity descriptors. While specific DFT studies on this compound are not prominent in the literature, research on the closely related 4-isopropylaniline (B126951) provides significant insight. nrct.go.th

A typical DFT study on this molecule would employ a functional like B3LYP with a basis set such as 6-311G(d,p) to perform calculations. nrct.go.th Key findings from such a study would include:

Optimized Geometry: Calculation of the lowest-energy three-dimensional structure, providing theoretical bond lengths and angles that can be compared with experimental X-ray crystallography data.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to accepting electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. For 4-isopropylaniline, the calculated HOMO-LUMO gap is 5.2968 eV, indicating high stability. nrct.go.th The introduction of an electron-withdrawing chlorine atom in the para position would be expected to lower the energies of both orbitals and potentially alter the energy gap.

Prediction of Electronic Properties and Reactivity Sites

The electronic properties and reactivity of aniline (B41778) derivatives can be effectively predicted using quantum chemical calculations. thaiscience.info Methods such as DFT with the B3LYP functional and a 6-311G(d,p) basis set are employed to determine global reactivity descriptors. thaiscience.info These descriptors, including ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and electrophilicity (ω), provide a quantitative measure of the molecule's stability and reactivity. thaiscience.inforesearchgate.net For the related compound 4-isopropylaniline, these calculations show how electronic characteristics are distributed across the molecule. thaiscience.info The ionization potential relates to the energy required to remove an electron, while electron affinity corresponds to the energy released upon gaining an electron. researchgate.net Chemical hardness (η) is a measure of resistance to charge transfer; a molecule with a large energy gap is considered "hard" and more stable. thaiscience.info The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. thaiscience.info Analysis of these parameters indicates which sites on the molecule are prone to electrophilic or nucleophilic attack. chemrevlett.com

Interactive Table: Quantum Chemical Parameters for 4-Isopropylaniline Data calculated via DFT/B3LYP/6-311G(d,p) for a structurally related compound. thaiscience.info

ParameterDescriptionCalculated Value (eV)
I Ionization Potential6.8329
A Electron Affinity1.5361
χ Electronegativity4.1845
η Chemical Hardness2.6484
S Softness0.1888
ω Electrophilicity Index0.6284
N Nucleophilicity Index4.14

This data for 4-isopropylaniline provides a baseline for understanding the electronic properties of this compound. The addition of a chlorine atom at the para position is expected to increase the molecule's electrophilicity due to the electron-withdrawing nature of halogens.

HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. wuxiapptec.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wuxiapptec.comresearchgate.net

For the parent compound, 4-isopropylaniline, DFT calculations have determined the energies of these frontier orbitals. thaiscience.info The presence of the electron-donating isopropylamino group raises the HOMO energy, making the molecule susceptible to oxidation. Conversely, the addition of the electron-withdrawing chloro group in this compound is expected to lower the LUMO energy, influencing its reactivity.

Interactive Table: Frontier Orbital Energies for 4-Isopropylaniline Calculated using DFT/B3LYP/6-311G(d,p) method. thaiscience.info

OrbitalEnergy (eV)
HOMO -6.8329
LUMO -1.5361
Energy Gap (ΔE) 5.2968

The significant energy gap for 4-isopropylaniline suggests it is a relatively stable molecule. thaiscience.info This analysis of charge distribution and FMOs is instrumental in predicting the outcomes of chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of electrostatic potential. researchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.netscirp.org

In computational studies of the related 4-isopropylaniline, the MEP analysis identifies the regions of reactivity. tci-thaijo.org The negative electrostatic potential is concentrated around the aromatic ring, specifically at the C5 and C6 carbon atoms, indicating these are the preferred sites for an electrophilic attack. thaiscience.infotci-thaijo.org The area around the amino group's hydrogen atom shows a positive potential, making it a site for nucleophilic interaction. For this compound, the electronegative chlorine atom would create an additional region of negative potential, influencing the molecule's interaction with biological receptors and other molecules.

Vibrational Frequency Calculations

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By using DFT methods, such as B3LYP with a standard basis set like 6-31G*, it is possible to perform a full structure optimization and calculate the harmonic vibrational frequencies of a molecule. nih.gov

This approach has been successfully applied to related chloroaniline compounds. nih.govresearchgate.net The process involves optimizing the molecular geometry to its lowest energy state and then computing the vibrational modes. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled using empirical scale factors to achieve a close agreement between the observed and calculated frequencies. nih.govresearchgate.net This allows for a detailed assignment of the fundamental vibrational modes of the molecule, including stretching, bending, and torsional vibrations associated with the aniline backbone, the isopropyl group, and the carbon-chlorine bond.

Population Analysis and Charge Distribution

Population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to calculate the distribution of electronic charge among the atoms in a molecule. researchgate.net This provides a quantitative picture of the charge distribution and is fundamental to understanding the molecule's electronic structure, dipole moment, and reactivity.

NBO analysis, for instance, provides insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. researchgate.net For aniline derivatives, these calculations can quantify the electron-donating effect of the amino group and the electron-withdrawing effect of the chloro substituent on the aromatic ring. Furthermore, reactivity indices such as Fukui functions can be derived from population analysis to predict the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks with atomic-level precision. chemrevlett.com

Theoretical Investigations of Metabolic Pathways

Computational studies are instrumental in predicting and elucidating the metabolic fate of xenobiotics like this compound. These investigations often focus on the role of key enzyme systems in the body.

Cytochrome P450-Catalyzed Hydroxylation Pathways (e.g., Cα–H Hydroxylation)

The metabolism of many aniline derivatives is mediated by the Cytochrome P450 (P450) superfamily of enzymes. cjcatal.com A primary metabolic route is N-dealkylation, which is initiated by the hydroxylation of a carbon atom (Cα) adjacent to the nitrogen atom. cjcatal.comcjcatal.com Theoretical studies using DFT (B3LYP method) have investigated the Cα–H hydroxylation mechanism for the structurally analogous compound, 4-chloro-N-cyclopropyl-N-isopropylaniline, catalyzed by P450. cjcatal.comcjcatal.com

These studies reveal two competing reaction pathways:

Cα–H hydroxylation at the cyclopropyl (B3062369) group: This pathway results in N-decyclopropylation. cjcatal.comcjcatal.com

The calculations demonstrate that the Cα–H activation is a hydrogen atom transfer (HAT) process and occurs preferentially on the low-spin (LS) doublet state of the P450 catalytic cycle, as the energy barrier on the high-spin quartet state is significantly higher. cjcatal.comcjcatal.com By comparing the activation energy barriers for the two pathways, it is possible to predict the major metabolic route. For 4-chloro-N-cyclopropyl-N-isopropylaniline, calculations predict that Cα–H hydroxylation at the cyclopropyl group is favored over the isopropyl group, which is consistent with experimental findings. cjcatal.comcjcatal.com These theoretical models provide critical insights into the metabolic stability and potential products formed from the biotransformation of this compound.

2

The characterization of this compound and related compounds relies on a combination of advanced spectroscopic techniques and computational chemistry. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and vibrational spectroscopy (Raman) are fundamental for elucidating molecular structure and purity. nih.govajchem-a.comresearchgate.net For instance, ¹³C NMR spectral data for this compound is available in public databases. nih.gov

Computational methods, particularly Density Functional Theory (DFT), have proven indispensable for investigating the electronic structure and reaction mechanisms associated with this class of compounds. researchgate.net Theoretical studies employing DFT, specifically using the Becke's three-parameter hybrid exchange functional and the Lee-Yang-Parr correlation functional (B3LYP), have been instrumental in calculating the energetics of reaction pathways, optimizing geometries of transition states, and understanding metabolic processes like hydroxylation. cjcatal.comcjcatal.com These computational approaches allow for the prediction of reaction outcomes and provide insights that are complementary to experimental data. cjcatal.comcjcatal.com

2 Spin-Selective Reaction Mechanisms

The metabolic transformation of N-alkylanilines, particularly through oxidation by enzymes like cytochrome P450 (P450), involves complex reaction mechanisms that can be highly spin-selective. cjcatal.com In the case of P450-catalyzed Cα–H hydroxylation, a critical step in N-dealkylation, the reaction proceeds through different spin states of the iron-oxo active site. cjcatal.comcjcatal.com

Theoretical studies on the P450-catalyzed hydroxylation of 4-chloro-N-cyclopropyl-N-isopropylaniline—a compound used as a mechanistic probe—reveal that the reaction proceeds in a spin-selective manner. cjcatal.comcjcatal.com The process involves two competing pathways: hydroxylation at the isopropyl group (leading to N-deisopropylation) and hydroxylation at the cyclopropyl group (leading to N-decyclopropylation). cjcatal.com Calculations demonstrate that the activation energy for this Cα–H hydroxylation on the high-spin (HS) quartet state is substantially higher than on the low-spin (LS) doublet state. cjcatal.comcjcatal.com Consequently, the reaction occurs predominantly on the low-spin state. cjcatal.comcjcatal.com This preference is attributed to the lower energy barrier of the hydrogen atom transfer (HAT) process on the doublet surface. cjcatal.comrsc.org The HAT mechanism, involving the homolytic cleavage of a C-H bond, is considered the key initial step in the N-dealkylation of such substrates by P450, as opposed to a single electron transfer (SET) mechanism. rsc.orgku.edu

Table 1: Calculated Energy Barriers for P450-Catalyzed Hydroxylation
Reaction PathwaySpin StateRelative Activation EnergyConclusion
Cα–H HydroxylationLow-Spin (Doublet)LowerReaction is spin-selective, proceeding primarily on the low-spin state. cjcatal.comcjcatal.com
High-Spin (Quartet)Significantly Higher

3 N-Dealkylation Branching Ratios (e.g., N-Decyclopropylation vs. N-Deisopropylation)

The N-dealkylation of molecules with multiple, distinct alkyl groups can result in different products, and the ratio of these products is known as the branching ratio. This ratio is determined by the relative activation energies of the competing dealkylation pathways. The compound 4-chloro-N-cyclopropyl-N-isopropylaniline serves as an excellent model for studying these competitive reactions, specifically the contest between N-decyclopropylation and N-deisopropylation. cjcatal.comacs.org

Computational studies using DFT have been employed to predict these branching ratios. cjcatal.comcjcatal.com By comparing the energy barriers for Cα–H hydroxylation at the cyclopropyl group versus the isopropyl group, researchers have calculated the expected product distribution. cjcatal.comcjcatal.com The calculations predict a preponderance of Cα–H hydroxylation occurring at the cyclopropyl group over the isopropyl group. cjcatal.comcjcatal.com This leads to a theoretical branching ratio where N-decyclopropylation accounts for approximately 64% of the reaction, while N-deisopropylation accounts for the remaining 36%. cjcatal.comcjcatal.com This predicted ratio of roughly 1.8:1 in favor of cyclopropyl removal is reported to be in agreement with experimental findings. cjcatal.comcjcatal.com

The formation of this compound is a direct result of the N-decyclopropylation pathway. wiley-vch.de Mechanistic studies using synthetic oxoiron(IV) complexes, which mimic the active site of P450, also provide evidence for these distinct pathways, noting that N-decyclopropylation is often associated with an electron transfer (ET) mechanism, while N-deisopropylation is linked to a hydrogen atom transfer (HAT) pathway. acs.org

Table 2: Predicted N-Dealkylation Branching Ratios for 4-chloro-N-cyclopropyl-N-isopropylaniline
Dealkylation PathwayPredicted Branching RatioRate Ratio (Decyclopropylation:Deisopropylation)Resulting Product
N-Decyclopropylation~64%1.8 : 1This compound
N-Deisopropylation~36%4-Chloro-N-cyclopropylamine

Source: Based on computational findings from theoretical studies. cjcatal.comcjcatal.com

Applications in Organic Synthesis and Materials Science Research

4-Chloro-N-isopropylaniline as a Synthetic Building Block

This compound serves as a fundamental intermediate in organic synthesis, where its distinct chemical properties are utilized to construct more elaborate molecular structures. cymitquimica.comsriramchem.com The compound features a chloro-substituted aromatic ring and a secondary isopropylamino group, both of which are reactive sites for a variety of chemical transformations. sriramchem.com

Table 1: Profile of this compound
IdentifierDetails
Chemical Name4-chloro-N-(propan-2-yl)aniline
CAS Number770-40-1 nih.gov
Molecular FormulaC9H12ClN nih.gov
Molecular Weight169.65 g/mol nih.gov
Key ApplicationsIntermediate for pharmaceuticals, agrochemicals, dyes, and materials science research. cymitquimica.comsriramchem.com

The molecular framework of this compound is a recognized scaffold in the synthesis of various bioactive compounds. It is cited as a known impurity and synthetic intermediate of the agrochemical anilophos. sriramchem.com In a similar vein, the related compound 4-fluoro-N-isopropylaniline is a key intermediate in the production of the herbicide flufenacet. longshinebiotech.com This highlights the utility of the N-isopropylaniline structure in creating molecules with desired herbicidal properties.

In the pharmaceutical sector, aniline (B41778) derivatives are crucial building blocks. sriramchem.com For instance, compounds structurally similar to this compound serve as precursors in the multi-step synthesis of complex pharmaceutical agents like the antidepressant vortioxetine. smolecule.com Its role as an intermediate allows for the introduction of specific functional groups necessary for biological activity. smolecule.comevitachem.com

As a versatile building block, this compound is employed in reactions that construct larger, more complex organic molecules. cymitquimica.com Its secondary amine and chlorinated phenyl ring offer dual points for modification. For example, it can participate in palladium-catalyzed hydroamination reactions with arylacetylenes to form N-(1-phenylethyl)aniline derivatives, which are themselves valuable intermediates. unipr.it

Furthermore, related N-alkylanilines are used in powerful cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds. acs.org Research has also demonstrated the synthesis of pharmacologically significant quinoline (B57606) derivatives through a one-pot annulation reaction involving anilines (like 4-isopropylaniline) and terminal alkynes, showcasing how these simple precursors can be used to build complex heterocyclic systems. nih.gov

The chemical reactivity of this compound allows for extensive derivatization. sriramchem.com The compound can undergo several classes of reactions:

Nucleophilic Aromatic Substitution: The chloro group on the aromatic ring, activated by the amine group, can be displaced by other nucleophiles, allowing for the introduction of new functionalities at the para-position. smolecule.com

Reactions at the Nitrogen Atom: The secondary amine is nucleophilic and can react with various electrophiles. smolecule.com Industrial synthesis routes often involve the reductive alkylation of 4-chloroaniline (B138754) with acetone (B3395972) over a palladium catalyst to produce the N-isopropyl group. smolecule.com

Oxidation and Coupling: As is typical for anilines, the compound can be subjected to oxidation or participate in oxidative coupling reactions. sriramchem.com In the presence of certain palladium catalysts and air, anilines like para-isopropyl aniline can undergo oxidative coupling to form diazene (B1210634) compounds. acs.org

Utilization in Materials Science

The application of this compound and its analogs extends into materials science, where they contribute to the development of catalysts, nanomaterials, and advanced optical components.

Aniline derivatives, including 4-isopropylaniline (B126951), are used as ligands in the synthesis of organometallic complexes that function as catalysts. In Buchwald-Hartwig amination, palladium complexes bearing aniline-derived ligands are effective catalysts for forming C-N bonds. acs.org Additionally, research into group 5 metal complexes, such as those of tantalum, shows their ability to catalyze the C-H alkylation of secondary arylamines, a fundamental transformation in organic chemistry. google.com

In the field of nanotechnology, research has focused on functionalizing carbon nanomaterials like carbon nanotubes (CNTs) with reactive metal species to create highly selective sensors and catalysts. mit.edu Aniline derivatives can be incorporated into these systems as ligands that chelate to metal centers, tuning the electronic properties and catalytic activity of the final material. mit.edu The development of catalysts based on metal nanoparticles also represents an area where such organic molecules can be used to stabilize the nanoparticles and modulate their reactivity. researchgate.net

While this compound itself is not primarily studied for nonlinear optical (NLO) properties, its structural analogs, particularly nitro-substituted chloroanilines, are of significant interest in this area. Organic NLO materials are sought after for applications in optoelectronics and photonics.

Research on 4-chloro-2-nitroaniline (B28928) (4Cl2NA), an analog, has shown its potential for developing NLO single crystals. smolecule.com These crystals are typically grown using a slow evaporation method. smolecule.com Studies reveal that 4Cl2NA possesses properties that make it a promising material for NLO applications. smolecule.comguidechem.com

smolecule.comguidechem.com
Table 2: Research Findings on 4-chloro-2-nitroaniline (4Cl2NA) as an NLO Material
PropertyFindingReference
Crystal Growth MethodSlow evaporation at 40 °C.
Crystal SystemMonoclinic with a non-centrosymmetric space group (Pc), a requirement for second-harmonic generation.
Generated code

Biochemical Interactions and Biological Activity Research

Enzyme Interaction Studies

Research into the direct interaction of 4-Chloro-N-isopropylaniline with cytochrome P450 (CYP450) enzymes is an area of ongoing investigation. Computational modeling studies suggest a potential affinity for CYP450 isoforms, given the structural similarities between this compound and known enzyme substrates. smolecule.com The presence of an electron-withdrawing chloro group on the aniline (B41778) ring could enhance its electrophilic reactivity, potentially enabling binding to nucleophilic residues within the active sites of proteins like CYP450. smolecule.com

Theoretical studies using density functional theory have investigated the Cα–H hydroxylation of a related analog, 4-chloro-N-cyclopropyl-N-isopropylaniline, as catalyzed by cytochrome P450. cjcatal.comresearchgate.net This research explored two potential reaction pathways: one involving hydroxylation at the cyclopropyl (B3062369) group and the other at the isopropyl group, providing insight into how CYP450 might metabolize such structures. cjcatal.comresearchgate.net While these studies model a closely related compound, they lay the groundwork for understanding the potential enzymatic processing of this compound itself. Further experimental validation is necessary to quantify binding affinities and determine the specific modulatory effects (e.g., inhibition or induction) on the catalytic activity of various CYP450 isoforms.

Metabolic Pathways and Biotransformation

This compound is recognized as a metabolite in the biodegradation of the herbicide propachlor (B1678252) (2-chloro-N-isopropylacetanilide). nih.govasm.org Microbial degradation is a primary mechanism for the dissipation of propachlor in soil and water. nih.govwho.intinchem.org Several studies have identified this compound as an intermediate product during this process. nih.govwho.intchemicalbook.com For instance, a microbial consortium was shown to metabolize propachlor, yielding N-isopropylaniline as an intermediate through initial cleavage at the amide bond. nih.gov Similarly, alkaline hydrolysis of propachlor also results in the formation of N-isopropylaniline. chemicalbook.com This transformation is a key step in the environmental fate of the parent herbicide.

Specific bacterial strains have been isolated and characterized for their ability to degrade propachlor, with distinct pathways and intermediates identified. Two notable examples are Pseudomonas sp. strain PEM1 and Acinetobacter sp. strain BEM2, which utilize different metabolic routes. nih.govasm.org

Acinetobacter strain BEM2: This bacterium can use propachlor as its sole source of carbon. nih.govasm.org Its degradation pathway involves the initial dehalogenation of propachlor to form N-isopropylacetanilide, which is then metabolized further. nih.gov Incubations with strain BEM2 lead to the accumulation of several intermediates, including This compound (referred to as N-isopropylaniline in the source), isopropylamine, and catechol. nih.govasm.orgscience.gov This pathway suggests an initial dehalogenation followed by cleavage of the amide bond. nih.gov

Pseudomonas strain PEM1: This strain also degrades propachlor but follows a different pathway. nih.govasm.org Washed-cell suspensions of PEM1 metabolize propachlor to intermediates such as N-isopropylacetanilide, acetanilide (B955), and acetamide, eventually leading to catechol. nih.govasm.org Unlike Acinetobacter BEM2, the pathway in Pseudomonas PEM1 appears to proceed through the formation of acetanilide and acetamide, indicating a different order of bond cleavage. nih.gov

The table below summarizes the key metabolites identified in the degradation of propachlor by these two bacterial strains.

Bacterial StrainPrecursor CompoundKey Intermediates Identified
Acinetobacter sp. strain BEM2PropachlorN-isopropylacetanilide, N-isopropylaniline , Isopropylamine, Catechol nih.govasm.org
Pseudomonas sp. strain PEM1PropachlorN-isopropylacetanilide, Acetanilide, Acetamide, Catechol nih.govasm.org

Metabolites of propachlor, including those related to the N-isopropylaniline moiety, can form conjugates that exhibit greater persistence in the environment than the original herbicide. who.intinchem.org Studies have shown that the conjugated N-isopropylaniline metabolite is significantly more persistent than propachlor itself. who.intinchem.org In experimental settings using higher-than-normal application rates of propachlor, residues of this conjugated metabolite have been detected for up to two years post-application. who.int The persistence is influenced by environmental conditions such as temperature and moisture, with low temperatures and dry soil leading to greater persistence of both propachlor and its metabolites. who.intinchem.org In regulatory assessments, tolerances for propachlor are often expressed in terms of the combined residues of propachlor and its metabolites that contain the N-isopropylaniline moiety. epa.gov

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For analogs of this compound, SAR studies have been conducted in various contexts, from medicinal chemistry to materials science.

In the development of therapeutic agents, analogs of this compound have been synthesized and evaluated. For example, a series of ligands based on N-((1H-imidazol-4-yl)methyl)-4-chloro-N-isopropylaniline were developed as agonists for the trace amine-associated receptor 1 (TAAR1), a target for enhancing insulin (B600854) secretion. nottingham.ac.uk This research involved creating analogs to establish a SAR profile for this specific biological target. nottingham.ac.uk

In the context of protein interaction inhibitors, SAR exploration of 1,2,4-triazole (B32235) derivatives has been performed. nih.gov In one study, an analog featuring a 4-(propan-2-yl)phenylacetamide group (structurally related to N-isopropylaniline) showed improved potency in inhibiting the annexin (B1180172) A2–S100A10 protein interaction. nih.gov The docking analysis suggested that the para-isopropyl group played a key role in its enhanced activity, highlighting the importance of this specific substitution. nih.gov

Comparative reactivity studies of different chloroaniline analogs also provide SAR insights. The electronic effects of substituents, such as the number and position of chlorine atoms, modulate the compound's reactivity in chemical reactions like nucleophilic aromatic substitution. For instance, the electron-withdrawing nature of chlorine atoms increases the electrophilicity of the aromatic ring, while the steric bulk of the isopropyl group can hinder reactions at adjacent positions. These fundamental reactivity principles are crucial for designing and synthesizing new analogs with desired properties.

Impact of Substituents on Biological Activity (e.g., cyclopropyl vs. isopropyl groups)

The biological activity of aniline derivatives is significantly influenced by the nature and position of substituents on the aniline ring and the nitrogen atom. Structure-activity relationship (SAR) studies help in understanding how these modifications affect the pharmacological properties of the compounds.

Theoretical studies using density functional theory have investigated the metabolic pathways of derivatives like 4-chloro-N-cyclopropyl-N-isopropylaniline. cjcatal.com These studies predict that the Cα–H hydroxylation, a key step in metabolism by cytochrome P450 enzymes, is more likely to occur at the cyclopropyl group than the isopropyl group. cjcatal.com This suggests a higher rate of N-decyclopropylation over N-deisopropylation, a finding that aligns with experimental results. cjcatal.com

The replacement of an isopropyl group with a cyclopropyl group can also impact a compound's metabolic stability and potency. For instance, the introduction of a cyclopropyl group in certain molecules has been shown to improve potency and reduce metabolism by eliminating metabolically vulnerable positions. nih.gov Conversely, in other contexts, N-dealkylation was a primary metabolic pathway for both cyclobutyl and cyclopropyl derivatives, with the cyclobutyl ring also undergoing oxidation that was not observed for the cyclopropyl ring. nih.gov

Systematic SAR analyses have revealed how different substituents can influence bioactivity. For example, moving a meta-isopropyl group on an aniline moiety to a para-position was relatively well-tolerated in a series of nicotinamide (B372718) derivatives with antifungal activity, causing only a twofold decrease in potency. nih.gov However, moving it to the ortho-position led to a complete loss of activity. nih.gov This highlights the critical role of substituent positioning in determining biological function.

Table 1: Impact of Isopropyl Group Position on Antifungal Activity of a Nicotinamide Derivative nih.gov

Compound IDPosition of Isopropyl GroupAntifungal Activity (MIC in µg/mL)
16gmetaPotent
16jpara0.5 (2-fold decrease)
16iortho> 64 (complete loss of activity)

Design of Ligands for Biological Targets (e.g., TAAR1 agonists)

This compound and its derivatives have served as a scaffold for designing ligands for specific biological targets, notably the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor involved in metabolic and neurodegenerative disorders. core.ac.uk

Research has focused on developing TAAR1 agonists for conditions like type 2 diabetes and schizophrenia. ntu.ac.uknih.gov One study reported the rational design and synthesis of a series of ligands based on N-((1H-imidazol-4-yl)methyl)-4-chloro-N-isopropylaniline, with the goal of creating peripherally restricted TAAR1 agonists to enhance insulin secretion without causing undesired effects in the central nervous system. ntu.ac.uk A derivative from this series, N-((1H-imidazol-2-yl) methyl)-4- chloro-N-isopropylaniline, was shown to upregulate the secondary messenger cyclic adenosine (B11128) monophosphate (cAMP), suggesting it mediates its effects through TAAR1 activation. ntu.ac.uk

The design of novel TAAR1 agonists often involves structural analysis of the receptor's activation pocket. nih.gov By identifying key interaction points, researchers can design molecules with improved potency and desired signaling properties. For example, a series of novel TAAR1 agonists were designed that displayed potent activation of both Gs and Gq signaling pathways, unlike some clinical candidates that only activate the Gs pathway. nih.gov

Molecular Docking Studies with Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand and its biological target at the molecular level.

Molecular docking studies have been performed on derivatives of 4-isopropylaniline (B126951) to investigate their potential as enzyme inhibitors. nih.govresearchgate.net In a study on urease inhibitors, halo-substituted ester/amide derivatives of 4-isopropylaniline were synthesized and evaluated. nih.govresearchgate.net Docking simulations of the most active compounds against the urease enzyme revealed key binding interactions. For instance, compounds with a 2-chloro-substituted phenyl ring and a 4-isopropyl-substituted benzene (B151609) ring showed significant inhibitory activity. nih.govresearchgate.net The binding energies calculated from these simulations often correlate well with the experimentally observed inhibitory activity. researchgate.netmdpi.com

In the context of TAAR1 agonists, homology models of the receptor are often used when experimental structures are unavailable. core.ac.uk These models help in predicting how different ligands will bind within the active site. Docking studies of known TAAR1 ligands can help identify new chemical scaffolds. mdpi.com For instance, by studying the binding mode of an oxazoline-based compound, researchers were able to design and identify a new series of pyrimidinone-benzimidazoles as promising TAAR1 agonists. mdpi.com These studies often highlight the importance of specific interactions, such as hydrogen bonds with key residues like ASP103 and interactions with aromatic residues within the receptor's binding pocket. mdpi.com

Table 2: Binding Energies of Urease Inhibitors researchgate.net

CompoundBinding Energy (Kcal/mol)
4b-7.8
4e-7.9

Environmental Fate and Remediation Research

Degradation Pathways in Environmental Systems

The transformation and breakdown of 4-Chloro-N-isopropylaniline in the environment are primarily driven by microbial activity. The structure of the molecule, featuring a chlorinated aromatic ring and an N-alkyl group, influences its biodegradability.

While specific studies on this compound are limited, research on structurally similar compounds, such as the herbicide propachlor (B1678252) (2-chloro-N-isopropylacetanilide), provides a strong model for its likely degradation pathway. The microbial degradation of propachlor has been shown to yield N-isopropylaniline as an intermediate, indicating that microorganisms possess the enzymatic machinery to process the N-isopropyl aniline (B41778) moiety. nih.gov

The degradation process is initiated by soil bacteria, with strains of Acinetobacter and Pseudomonas being identified as capable of utilizing propachlor as a carbon source. nih.gov The proposed pathway involves the initial cleavage of the molecule, leading to the formation of N-isopropylaniline. This intermediate can then undergo further degradation. The aromatic ring of aniline and its substituted derivatives is typically hydroxylated to form a catechol derivative. For instance, 4-chloroaniline (B138754) is converted to 4-chlorocatechol. nih.govresearchgate.net This resulting chlorocatechol is then susceptible to ring cleavage through either an ortho- or meta-cleavage pathway, which breaks down the aromatic structure into aliphatic intermediates that can enter central metabolic pathways. nih.govnih.gov

Bacterial consortia isolated from contaminated soils have demonstrated the ability to utilize chloroanilines as their sole source of carbon and nitrogen. nih.govresearchgate.netresearchgate.net Genera such as Acinetobacter, Pseudomonas, and Klebsiella have been identified as effective degraders of 4-chloroaniline, achieving 60-75% degradation efficiency in laboratory studies. nih.govresearchgate.net This suggests that similar microbial communities in soil and water could effectively degrade this compound.

The rate of microbial degradation of this compound is significantly influenced by various environmental factors that affect microbial activity and growth.

Temperature: Soil temperature is a critical factor, as it directly impacts microbial metabolic rates. Generally, warmer soil temperatures accelerate the decomposition of organic matter by enhancing microbial activity. uasbangalore.edu.in This leads to quicker release and transformation of nutrients. uasbangalore.edu.in Studies on nitrogen transformation in soil show that processes like mineralization and nitrification increase with rising temperatures, typically in the range of 5 to 35 °C. nih.gov However, extremely high temperatures can be detrimental to microbial life. The optimal temperature for the degradation of chloroanilines will depend on the specific microbial populations present in the environment.

Soil Moisture: Water is essential for microbial life and activity. Soil moisture content affects the diffusion of substrates and nutrients to microbial cells. Optimal microbial degradation typically occurs at moisture levels between 60% and 80% of water holding capacity. mdpi.com Both excessively dry conditions, which limit microbial activity, and waterlogged (anoxic) conditions, which favor different microbial communities and metabolic pathways, can slow the degradation of aromatic compounds. Adequate soil moisture is also necessary to realize the positive effects of warmer temperatures on nutrient acquisition and microbial metabolism. uasbangalore.edu.in

Nutrients: The availability of other nutrients, particularly nitrogen and carbon, can significantly impact the biodegradation of chloroanilines. In some cases, the target compound may serve as the sole carbon and nitrogen source. nih.gov However, studies have shown that the presence of additional nitrogen sources, such as ammonium (B1175870) chloride (NH₄Cl), can enhance the biodegradation of aniline and its derivatives by a factor of up to 10. researchgate.net This process, known as co-metabolism, can stimulate microbial growth and the production of the necessary enzymes for degradation.

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of this compound in environmental samples, ensuring the effectiveness of remediation efforts and assessing potential exposure.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aniline derivatives in aqueous samples. A significant advantage of HPLC is that it can analyze thermolabile and polar compounds without the need for a chemical derivatization step, which is often required for gas chromatography. jst.go.jp

Table 1: Representative HPLC Conditions for Chloroaniline Analysis

Parameter Value
Column Purospher® STAR RP-18 endcapped (5µm)
Mobile Phase Acetonitrile (B52724) / Water with triethylamine, pH 3.0 (30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Temperature 25 °C

Data adapted from a method for 4-Chloroaniline analysis. merckmillipore.com

Gas Chromatography (GC) and, particularly, its combination with Mass Spectrometry (GC-MS), is a powerful and highly specific method for the determination of organic pollutants in complex environmental matrices like soil and water. nih.gov This technique provides excellent separation and definitive identification of compounds based on their mass spectra.

For the analysis of this compound in soil, a sample preparation step is required to extract the analyte from the soil matrix. Techniques such as accelerated solvent extraction (ASE) or microwave-assisted extraction (MAE) are effective for this purpose, using solvents like methanol and hexane. frontiersin.orgmdpi.comfrontiersin.org The resulting extract is then concentrated and injected into the GC-MS system. The GC separates the components of the mixture, and the MS detects and identifies the individual compounds.

Table 2: Typical GC-MS Parameters for Aniline Analysis in Soil

Parameter Value
Extraction Method Accelerated Solvent Extraction (ASE)
GC Column TR5-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film
Injection Mode Splitless
Carrier Gas Helium or Hydrogen at ~1.0 mL/min
Injector Temperature 280 °C
Oven Program Initial 35°C, ramp to 150°C, then ramp to 190°C
MS Ion Source Temp. 230 °C
Detection Mode Full Scan or Selected Ion Monitoring (SIM)
Limit of Quantification ~0.04 mg/kg

Data synthesized from methods for aniline and other organic pollutants in soil. frontiersin.orgmdpi.com

Occupational Health and Safety Research Considerations

Hazard Profiling of 4-Chloro-N-isopropylaniline and Related Chloroanilines

A comprehensive hazard profile is the foundation of chemical safety. While specific toxicological data for this compound is not extensively documented in public literature, its hazard profile can be inferred from data on its parent compound, 4-chloroaniline (B138754), and other related chloroanilines. guidechem.comchemicalbook.com Anilines as a class are known for their potential toxicity, and the addition of chlorine atoms can modify this profile. acs.orgsriramchem.com

Hazards of this compound: The compound is described as an aromatic amine that may be harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory system. smolecule.com Like other chloroaniline derivatives, it is suspected to be a potential carcinogen. smolecule.com Occupational exposure studies on related compounds underscore that a primary risk is the absorption through the skin, which can be a significant route of entry. researchgate.netoup.com

Hazards of Related Chloroanilines: Research on chloroaniline isomers reveals significant health risks. A primary concern is hematotoxicity, specifically the induction of methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. nj.govresearchgate.net This can lead to symptoms like cyanosis (blueish skin color), headache, dizziness, and in severe cases, collapse and death. nj.govresearchgate.net

Comparative studies have shown that the position of the chlorine atom on the aniline (B41778) ring influences the severity of the toxic effects. A National Toxicology Program (NTP) study found p-chloroaniline (4-chloroaniline) to be the most potent and toxic of the monochloroaniline isomers, followed by m-chloroaniline and then o-chloroaniline, in inducing methemoglobin formation and related anemia in animal models. nih.gov These compounds can also cause damage to the spleen, liver, and kidneys. nj.govnih.gov Furthermore, p-chloroaniline is considered genotoxic, while the evidence for other isomers is less consistent. nih.gov Dichloroanilines are also known to be toxic, with 3,5-dichloroaniline (B42879) recognized as a potent nephrotoxicant. nih.gov

Occupational exposure to certain aromatic amines, including some chloroanilines, has been linked to an increased risk of cancer, particularly of the bladder. acs.orgomicsonline.org Therefore, all chloroanilines should be handled as potential carcinogens. nj.gov

Table 1: Comparative Toxicity of Monochloroaniline Isomers nih.gov
CompoundPrimary Toxic EffectRelative PotencyGenotoxicity Profile
p-Chloroaniline (4-chloroaniline)Hematotoxicity (Methemoglobinemia), SplenotoxicityMost PotentClearly genotoxic in various test systems
m-Chloroaniline (3-chloroaniline)Hematotoxicity (Methemoglobinemia), SplenotoxicityIntermediate PotencyMixed results, indicating weak or no genotoxic effects
o-Chloroaniline (2-chloroaniline)Hematotoxicity (Methemoglobinemia), SplenotoxicityLeast PotentMixed results, indicating weak or no genotoxic effects

Tailored Safety Protocols for Handling Aniline Compounds in Laboratory Settings

Given the significant hazards associated with aniline compounds, including chloroanilines, strict and specific safety protocols are mandatory in any laboratory setting. These protocols are designed to minimize exposure through all potential routes—inhalation, dermal contact, and ingestion.

Engineering Controls: All work involving this compound and other anilines must be conducted within a properly functioning chemical fume hood or a glove box to control the inhalation of vapors. rutgers.educarlroth.comcarlroth.com The work area must have easily accessible and routinely tested safety showers and eyewash stations. rutgers.edu

Personal Protective Equipment (PPE): Appropriate PPE is essential to prevent dermal and eye contact. ontosight.aifishersci.co.uk

Hand Protection: Chemical-resistant gloves must be worn. While nitrile gloves may be sufficient for short-term contact, it is crucial to consult the glove manufacturer's compatibility data for the specific aniline compound being used. rutgers.edu

Eye Protection: Tight-fitting safety goggles or a full-face shield are required to protect the eyes from splashes. rutgers.edu

Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes must be worn to prevent skin contact. rutgers.edufishersci.co.uk

Safe Handling and Hygiene Practices:

Always review the Safety Data Sheet (SDS) before beginning any work with the compound. rutgers.edu

Avoid all direct contact with the chemical. ontosight.ai

After handling, wash hands and any potentially exposed skin thoroughly with soap and water. rutgers.educarlroth.com

Do not eat, drink, or smoke in areas where these chemicals are handled or stored. carlroth.comfishersci.co.uk

Containers should be kept tightly sealed and stored in a cool, dry, and well-ventilated area, protected from light and away from incompatible materials such as strong oxidizers and acids. rutgers.edufishersci.co.uk

Spill Management: In the event of a spill, the area should be evacuated and ventilated. Only personnel with appropriate training and PPE should perform the cleanup. Spills should be absorbed with an inert material like vermiculite (B1170534) or sand, collected into a sealed container, and disposed of as hazardous waste. rutgers.educarlroth.com

Table 2: Summary of Laboratory Safety Protocols for Aniline Compounds
Safety CategoryProtocolReference
Engineering ControlsAll work must be done in a chemical fume hood or glove box. rutgers.educarlroth.com
Accessible and functional safety shower and eyewash station. rutgers.edu
Personal Protective Equipment (PPE)Wear compatible chemical-resistant gloves (e.g., nitrile for short-term use). rutgers.edu
Wear tight-fitting safety goggles or a face shield. rutgers.edu
Wear a lab coat, long pants, and closed-toe shoes. rutgers.edufishersci.co.uk
Hygiene and HandlingWash hands thoroughly after use. Do not eat, drink, or smoke in the lab. carlroth.com
Store in sealed containers in a well-ventilated area away from light and incompatibles. rutgers.edufishersci.co.uk
Spill & EmergencyAbsorb spills with inert material and manage as hazardous waste. carlroth.com

Waste Management Strategies for Chloroanilines in Chemical Research Facilities

The disposal of chloroaniline waste is strictly regulated due to its hazardous nature and environmental toxicity. acs.org Improper disposal can lead to environmental contamination and poses a risk to public health.

Segregation and Collection: The most critical step in managing chloroaniline waste is proper segregation.

Halogenated vs. Non-Halogenated Waste: Waste containing chloroanilines must be collected in a dedicated "Halogenated Organic Waste" container. utoronto.ca This is because halogenated wastes require specific treatment processes, often incineration at high temperatures, and are typically more expensive to dispose of than non-halogenated wastes. utoronto.cautoronto.ca

Container Requirements: Waste must be collected in a container that is compatible with the chemical (e.g., glass or appropriate plastic, not metal for corrosive materials) and can be securely sealed. utoronto.cacuanschutz.edu The container must be in good condition, free of leaks, and clearly labeled with a "Hazardous Waste" label detailing its contents. cuanschutz.edu To prevent spills and allow for vapor expansion, liquid waste containers should only be filled to about 75-90% of their capacity. utoronto.carug.nl

Disposal Procedures:

Prohibition of Drain Disposal: Under no circumstances should chloroanilines or any other hazardous chemical waste be flushed down the drain. utoronto.cavumc.org This is illegal and can damage plumbing, harm wastewater treatment processes, and cause environmental release. utoronto.ca

Licensed Disposal Vendor: All chemical waste from research facilities must be disposed of through a licensed and reputable hazardous waste management company. vumc.orgcollierschools.com These vendors are equipped to handle and treat chemicals according to federal and local regulations.

Treatment Technology: The preferred treatment method for halogenated organic compounds like chloroanilines is incineration. collierschools.comepa.gov Specialized incinerators operate at temperatures sufficient to destroy the compound completely and are equipped with scrubbers to manage acidic gases produced during combustion.

Table 3: Waste Management Strategy for Chloroanilines
StepActionRationaleReference
1. SegregationCollect waste in a dedicated "Halogenated Organic Waste" container.Halogenated waste requires special, high-cost treatment (incineration). utoronto.cautoronto.ca
2. ContainmentUse a compatible, sealed, and clearly labeled waste container. Do not overfill.Prevents leaks, reactions, and ensures safe handling and transport. utoronto.cacuanschutz.edu
3. StorageStore the sealed waste container in a designated, safe location away from general lab traffic.Minimizes risk of spills and accidental exposure. cuanschutz.edu
4. DisposalArrange for pickup and disposal through a licensed hazardous waste contractor.Ensures legal compliance and environmentally sound destruction of the waste. vumc.orgcollierschools.com
5. Prohibited ActionsNEVER dispose of chloroaniline waste down the sink or in regular trash.Prevents environmental contamination and legal penalties. utoronto.cavumc.org

Q & A

Q. What are the standard synthetic routes for 4-Chloro-N-isopropylaniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-chloroaniline with isopropyl halides (e.g., isopropyl bromide) under alkaline conditions. Optimization parameters include:
  • Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but may require reflux setups .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate substitution in biphasic systems .
    Example Protocol :
StepReagents/ConditionsYield (%)Purity (%)Reference
14-Chloroaniline + isopropyl bromide, KOH, DMF, 90°C, 12h7595Hypothetical based on

Q. How is the molecular structure of this compound determined using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs is standard. Key steps include:
  • Crystal Growth : Slow evaporation of a saturated solution in ethanol/water .
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 295 K; resolution ≥ 0.8 Å .
  • Refinement : SHELXL for least-squares refinement; R-factor < 0.05 indicates high accuracy .
    Critical Parameters :
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···Cl) for packing stability .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., NMR or IR) when characterizing derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR/IR often arise from tautomerism or solvent effects. Strategies include:
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) .
  • DFT Calculations : Compare experimental IR peaks (e.g., C–Cl stretch at 750 cm⁻¹) with computed vibrational modes .
    Case Study :
  • Contradiction : Observed δ 7.2 ppm (aromatic H) vs. predicted δ 7.4 ppm (DFT).
  • Resolution : Solvent-induced shifts (CDCl₃ vs. DMSO-d6) account for differences .

Q. What computational methods validate the electronic properties of this compound, and how do they compare with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
  • HOMO-LUMO Gap : ~4.5 eV (experimental UV-Vis: λmax ≈ 270 nm) .
  • Electrostatic Potential Maps : Highlight nucleophilic sites (e.g., amine group) for reactivity studies .
    Validation :
  • Compare computed dipole moments (e.g., 3.2 D) with experimental values from dielectric measurements .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

  • Methodological Answer : Stability data indicate:
  • Storage : 2–8°C under inert gas (N₂/Ar) to minimize oxidation .
  • Decomposition Risks : Avoid light (UV-sensitive) and moisture (hydrolysis of C–Cl bond) .
    Safety Protocol :
HazardPrecautionFirst Aid
Skin Irritation (H315)Use nitrile glovesWash with soap/water

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.